molecular formula C8H16N2O B3112820 3-(Cyclopentylamino)propanamide CAS No. 192811-45-3

3-(Cyclopentylamino)propanamide

Cat. No. B3112820
CAS RN: 192811-45-3
M. Wt: 156.23 g/mol
InChI Key: PPINGHWYXMRULB-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)propanamide is an organic compound with the molecular formula C8H16N2O . It has a molecular weight of 156.23 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(Cyclopentylamino)propanamide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 42 bond(s) .

Scientific Research Applications

Future Directions

While specific future directions for 3-(Cyclopentylamino)propanamide are not mentioned in the available literature, it’s worth noting that cyclopentylamine derivatives are of interest in the fields of synthetic and pharmaceutical chemistry, and chemical biology due to their unique structural and chemical properties . They are widespread in natural products and are usually essential for biological activities .

properties

IUPAC Name

3-(cyclopentylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(11)5-6-10-7-3-1-2-4-7/h7,10H,1-6H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPINGHWYXMRULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylamino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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